An In-depth Technical Guide to 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
An In-depth Technical Guide to 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
CAS Number: 400607-05-8
This technical guide provides a comprehensive overview of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene, a key organic intermediate primarily utilized in the field of organic electronics. This document is intended for researchers, scientists, and professionals in materials science and drug discovery, offering detailed information on its chemical properties, synthesis, and applications.
Chemical and Physical Properties
9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is a polycyclic aromatic hydrocarbon characterized by an anthracene core substituted with a biphenyl group and a bromine atom. These substitutions significantly influence its electronic and photophysical properties, making it a valuable building block for advanced materials.
Table 1: Physicochemical Properties of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
| Property | Value | Reference(s) |
| CAS Number | 400607-05-8 | [1] |
| Molecular Formula | C₂₆H₁₇Br | [1] |
| Molecular Weight | 409.32 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [2][3] |
| Melting Point | 251.0 - 255.0 °C | [3] |
| Boiling Point | 559.0 ± 19.0 °C (Predicted) | [3] |
| IUPAC Name | 9-(biphenyl-4-yl)-10-bromoanthracene | [1] |
| Purity | Typically >98% | [2] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established organic reactions, primarily the Suzuki coupling and subsequent bromination.
Proposed Synthetic Pathway
A likely two-step synthesis involves the Suzuki coupling of 9-bromoanthracene with 4-biphenylboronic acid to form 9-([1,1'-biphenyl]-4-yl)anthracene, followed by bromination at the 10-position.
Caption: Proposed two-step synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene.
Experimental Protocols
Step 1: Synthesis of 9-([1,1'-Biphenyl]-4-yl)anthracene via Suzuki Coupling [4]
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To a solution of 9-bromoanthracene (1.0 eq) and 4-biphenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:2 ratio) is added potassium carbonate (2.0 eq).
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The mixture is degassed with nitrogen or argon for 15-30 minutes.
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) is added, and the mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours under an inert atmosphere.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene via Bromination [4][5]
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9-([1,1'-Biphenyl]-4-yl)anthracene (1.0 eq) is dissolved in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄).
-
N-Bromosuccinimide (NBS, 1.0-1.1 eq) is added in portions to the solution at room temperature.
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The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC.
-
The reaction mixture is then washed with water and a saturated solution of sodium thiosulfate to remove any unreacted bromine and succinimide.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to yield the final product.
Purification and Characterization
Purification:
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Column Chromatography: Effective for separating the desired product from starting materials and byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/dichloromethane gradient) is typically used.
-
Recrystallization: A common and effective method for obtaining high-purity crystalline product. Solvents such as ethanol, or solvent mixtures like dichloromethane/hexane, are often employed.
Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: To assess the purity of the final product.
Applications in Organic Electronics
9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is primarily used as a precursor or intermediate in the synthesis of more complex organic molecules for electronic applications, particularly Organic Light-Emitting Diodes (OLEDs).[6][7] The anthracene core provides a high-energy bandgap, making it suitable for blue light-emitting materials, while the biphenyl and bromo substituents allow for further functionalization to fine-tune the material's properties.
Role in OLEDs
Derivatives of this compound can be utilized as:
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Host Materials: In the emissive layer of an OLED, the host material provides the matrix for the light-emitting dopant molecules. Anthracene-based hosts are known for their high triplet energy, which is crucial for efficient phosphorescent OLEDs.[7]
-
Emitter Materials: By modifying the structure, for instance, through cross-coupling reactions at the bromine position, highly fluorescent or phosphorescent emitters can be synthesized.[7]
-
Charge Transport Materials: Although less common, anthracene derivatives can be incorporated into hole transport layers (HTLs) or electron transport layers (ETLs) to improve their stability and charge-carrying capabilities.[7]
Experimental Workflow for OLED Device Fabrication
The following diagram illustrates a typical workflow for the fabrication of a small-molecule OLED device using thermal evaporation, a common technique for depositing the organic layers.
Caption: A generalized workflow for the fabrication of an OLED device.
Relevance to Drug Development
While 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is predominantly used in materials science, the broader class of anthracene derivatives has been investigated for various biological activities. It is important to note that no specific biological or pharmacological studies have been reported for 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene itself. However, for the benefit of researchers in drug development, a brief overview of the potential of the anthracene scaffold is provided below.
Potential Biological Activities of Anthracene Derivatives
-
Anticancer Properties: Certain anthracene derivatives, such as anthracyclines (e.g., doxorubicin), are well-known anticancer drugs. Their mechanism of action often involves intercalation into DNA, leading to the inhibition of DNA replication and transcription.
-
DNA Intercalation: The planar structure of the anthracene ring allows it to insert between the base pairs of DNA. This interaction can be harnessed for the development of new therapeutic agents or as fluorescent probes for studying DNA.[8]
-
Photodynamic Therapy (PDT): Some anthracene derivatives can act as photosensitizers, generating reactive oxygen species upon light irradiation, which can be used to kill cancer cells in PDT.
Given its planar aromatic structure, it is conceivable that 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene or its derivatives could exhibit DNA intercalating properties. However, extensive biological evaluation would be required to determine any potential therapeutic utility.
Safety Information
Table 2: GHS Hazard Information for 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
|
| Warning | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse. |
Note: The GHS information is based on data from a limited number of suppliers and may not be exhaustive.[1]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
References
- 1. 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | C26H17Br | CID 21076372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 9-[1,1'-biphenyl]-4-yl-10-bromo-anthracene Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. rsc.org [rsc.org]
- 5. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. The synthesis of a new type of anthracene DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SDS of 9-[1,1'-Biphenyl]-4-yl-10-bromoanthracene, Safety Data Sheets, CAS 400607-05-8 - chemBlink [chemblink.com]
